molecular formula C9H6N4O B2896667 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 206564-17-2

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2896667
CAS RN: 206564-17-2
M. Wt: 186.174
InChI Key: ULVULLUWKSHJFU-UHFFFAOYSA-N
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Description

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . The molecular formula of this compound is C9H6N4O .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .

Scientific Research Applications

Anti-Tumor Activities

This compound has been synthesized and tested for its anti-tumor properties. It’s particularly interesting because of its potential to act as a bioisostere for purines, which are commonly used in cancer treatment. In vitro studies have shown that certain derivatives, including those with substitutions at the C-7 position, exhibit promising anti-tumor activities against cancer cell lines such as HT-1080 and Bel-7402 .

Antiviral Research

Derivatives of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine have been identified with the ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This is a crucial step in the viral replication process, and inhibiting it can potentially lead to the development of new antiviral drugs .

Antibacterial and Antifungal Applications

The triazolopyrimidine scaffold is present in structures that exhibit antibacterial and antifungal properties. This makes the compound a candidate for the development of new antibiotics and antifungals, addressing the growing concern of antibiotic resistance .

Antiparasitic Properties

Research has indicated that triazolopyrimidines can have applications in treating parasitic infections. Their ability to interfere with the life cycle of parasites opens up possibilities for new antiparasitic treatments .

Agricultural Chemistry

In the field of agriculture, 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives can be used to develop herbicides and pesticides. Their biological activity against pests and weeds can contribute to crop protection and yield improvement .

Cardiovascular Research

Some triazolopyrimidines have shown cardiovascular vasodilator effects. This suggests that derivatives of our compound of interest could be explored for their potential in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .

Anti-Inflammatory and Analgesic Effects

The compound’s framework has been associated with anti-inflammatory and analgesic effects. This opens up research avenues for its use in pain management and inflammation control .

Metal Coordination Chemistry

Triazolopyrimidines are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which could lead to applications in bioinorganic chemistry and the development of metal-based drugs .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising biological properties, which makes them interesting targets for future research . Their potential applications in treating various diseases, particularly cancer, make them a significant area of study .

properties

IUPAC Name

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVULLUWKSHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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